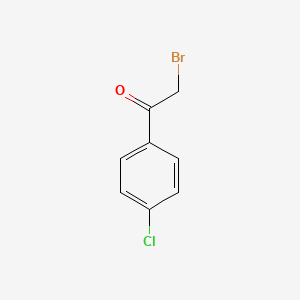

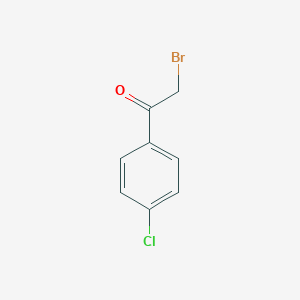

2-Bromo-4'-chloroacetophenone

説明

The exact mass of the compound 2-Bromo-4'-chloroacetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8452. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-4'-chloroacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4'-chloroacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-1-(4-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAYZKKEOIAALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060209 | |

| Record name | Ethanone, 2-bromo-1-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-38-9 | |

| Record name | 2′-Bromo-4-chloroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chlorophenacyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4'-chloroacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-bromo-1-(4-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2-bromo-1-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromomethyl p-chlorophenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLOROPHENACYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R0V40DI4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4'-chloroacetophenone: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-4'-chloroacetophenone (CAS No. 536-38-9). It includes detailed experimental protocols for its synthesis and the determination of its key physical characteristics. Furthermore, this guide explores the chemical reactivity and potential biological significance of this compound, particularly in the context of drug discovery and development.

Physical and Chemical Properties

2-Bromo-4'-chloroacetophenone is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry.[1][2][3] Its key physical and chemical properties are summarized below.

General Properties

| Property | Value | Source(s) |

| Chemical Name | 2-Bromo-1-(4-chlorophenyl)ethanone | |

| Synonyms | 4'-Chlorophenacyl bromide, p-Chlorophenacyl bromide | |

| CAS Number | 536-38-9 | |

| Appearance | White to off-white crystalline solid | [1] |

Tabulated Physical and Chemical Data

The quantitative physical and chemical data for 2-Bromo-4'-chloroacetophenone are presented in the following tables for clarity and ease of comparison.

Table 1: Molecular and Weight Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrClO | |

| Molecular Weight | 233.49 g/mol |

Table 2: Thermal and Physical Properties

| Property | Value | Source(s) |

| Melting Point | 93-96 °C | |

| Boiling Point | 145 °C at 12 Torr | [4] |

| Solubility | Insoluble in water | [5] |

| Density | 1.566 g/cm³ (predicted) | [4] |

Experimental Protocols

This section details the experimental methodologies for the synthesis of 2-Bromo-4'-chloroacetophenone and the determination of its fundamental physical properties.

Synthesis of 2-Bromo-4'-chloroacetophenone

A common and effective method for the synthesis of 2-Bromo-4'-chloroacetophenone is the α-bromination of 4'-chloroacetophenone. The following protocol is adapted from established procedures for the bromination of acetophenone (B1666503) derivatives.[6][7][8]

Reaction Scheme:

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. rsc.org [rsc.org]

- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation exper… [ouci.dntb.gov.ua]

- 8. benchchem.com [benchchem.com]

Synthesis of 2-Bromo-4'-chloroacetophenone from 4-chloroacetophenone.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-4'-chloroacetophenone, a key intermediate in the pharmaceutical and fine chemical industries. The document provides comprehensive experimental protocols, a comparative analysis of synthetic routes, and a discussion of the underlying reaction mechanism.

Introduction

The α-bromination of acetophenone (B1666503) derivatives is a fundamental and crucial transformation in organic synthesis. The resulting α-bromo ketones, such as 2-Bromo-4'-chloroacetophenone, are highly versatile precursors for a wide range of molecular scaffolds due to the presence of two electrophilic sites—the carbonyl carbon and the α-carbon—and the excellent leaving group potential of the bromide ion.[1] These intermediates are pivotal in the synthesis of various biologically active compounds. 2-Bromo-4'-chloroacetophenone, in particular, serves as a critical building block in the preparation of numerous active pharmaceutical ingredients (APIs).

This guide focuses on the conversion of 4-chloroacetophenone to 2-Bromo-4'-chloroacetophenone, a reaction that has been optimized through various methodologies to enhance yield, selectivity, and safety.

Reaction Mechanism and Principles

The synthesis of 2-Bromo-4'-chloroacetophenone from 4-chloroacetophenone is typically achieved through an acid-catalyzed α-bromination reaction. The generally accepted mechanism proceeds via an enol intermediate.[1][2]

The key steps are:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 4-chloroacetophenone by an acid catalyst.

-

Enol Formation: This is followed by the rate-determining step, which is the deprotonation at the α-carbon to form an enol intermediate.[1]

-

Nucleophilic Attack: The electron-rich double bond of the enol then acts as a nucleophile, attacking molecular bromine (or another bromine source) to yield the α-brominated product and regenerate the acid catalyst.

It is crucial to control the reaction conditions, such as temperature and the rate of bromine addition, to minimize the formation of side products, including di-brominated species.[1]

Comparative Experimental Protocols

Several methods for the bromination of 4-chloroacetophenone have been reported, each with distinct advantages and disadvantages. The choice of brominating agent and solvent system significantly impacts the reaction's efficiency and safety profile.

Data Summary

The following table summarizes quantitative data from various reported experimental protocols for the synthesis of 2-Bromo-4'-chloroacetophenone.

| Brominating Agent | Solvent | Substrate:Reagent Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Pyridine (B92270) hydrobromide perbromide | Acetic Acid | 1.0:1.1 | 90 | 3 | 85 | [3][4] |

| Bromine (Br₂) | Water | 1.0:1.07 | 20 | 0.75 | 99 | [5] |

| Bromine (Br₂) in Methanol | Methanol / HCl | 1.0:0.96 | 0-5 then RT | 2 | Not specified for this specific substrate, general procedure | [6] |

| N-Bromosuccinimide (NBS) | Acetic Acid | 1.0:1.15 | Reflux | 6 | 86.6 (for 3'-chloro isomer) | [7] |

Detailed Experimental Protocols

Protocol 1: Bromination using Pyridine Hydrobromide Perbromide in Acetic Acid

This method is considered a safer alternative to using elemental bromine.

Materials:

-

4-Chloroacetophenone (0.77 g, 5.0 mmol)

-

Pyridine hydrobromide perbromide (1.76 g, 5.5 mmol)

-

Glacial Acetic Acid (20 mL)

Procedure:

-

Combine 4-chloroacetophenone, pyridine hydrobromide perbromide, and acetic acid in a 50 mL round-bottom flask equipped with a reflux condenser.[3]

-

Stir the reaction mixture at 90 °C.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 3 hours, as indicated by the consumption of the starting material.[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-Bromo-4'-chloroacetophenone.

Protocol 2: Bromination using Elemental Bromine in Water

This protocol offers a high yield and uses water as a green solvent.

Materials:

-

4-Chloroacetophenone (230.0 g, 1.5 mol)

-

Liquid Bromine (84.4 mL, 1.6 mol)

-

Water (1188 mL)

-

Dichloromethane (for extraction)

-

Aqueous Sodium Carbonate solution

-

Anhydrous Sodium Sulfate

Procedure:

-

In a 3L three-necked flask, suspend 4-chloroacetophenone in water.[5]

-

While stirring at 20°C, add liquid bromine dropwise over a period of 30 minutes.[5]

-

Continue stirring for an additional 15 minutes after the addition is complete.[5]

-

Extract the reaction mixture with dichloromethane.[5]

-

Wash the organic layer with an aqueous sodium carbonate solution and then with water.[5]

-

Dry the organic layer over anhydrous sodium sulfate.[5]

-

Filter and evaporate the solvent under reduced pressure to obtain the product as a pale yellow oily liquid.[5]

Visualization of the Experimental Workflow

The following diagram illustrates a generalized experimental workflow for the synthesis, workup, and purification of 2-Bromo-4'-chloroacetophenone.

Caption: Generalized workflow for the synthesis of 2-Bromo-4'-chloroacetophenone.

Conclusion

The synthesis of 2-Bromo-4'-chloroacetophenone from 4-chloroacetophenone is a well-established and robust reaction. The choice of methodology, particularly the brominating agent, allows for flexibility in terms of safety, cost, and environmental impact. The protocols provided herein offer reliable and high-yielding routes to this important synthetic intermediate, catering to the needs of researchers and professionals in drug development and chemical synthesis. Careful control over reaction parameters is paramount to achieving high purity and yield.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Bromo-2'-chloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 6. zenodo.org [zenodo.org]

- 7. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of α-Bromination of Acetophenone (B1666503) Derivatives

The α-bromination of acetophenone and its derivatives is a fundamental and critical transformation in organic synthesis. The resulting α-bromoacetophenones are highly valuable intermediates, serving as precursors for a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Their utility stems from the presence of two electrophilic sites (the carbonyl carbon and the α-carbon) and the fact that bromide is an excellent leaving group, allowing for subsequent nucleophilic substitutions and other transformations.[1] This guide provides a detailed examination of the reaction mechanism, kinetics, and experimental protocols associated with this important reaction.

Core Reaction Mechanisms

The α-bromination of acetophenone can proceed through different mechanisms depending on the reaction conditions, primarily whether the catalysis is acidic or basic.

Acid-Catalyzed α-Bromination

Under acidic conditions, the reaction proceeds via an enol intermediate.[1][3] This is the most common and controlled method for achieving selective mono-bromination at the α-position. The mechanism involves three key steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr, CH₃COOH). This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.[3][4]

-

Enol Formation (Rate-Determining Step): A weak base (like water or the conjugate base of the acid) removes a proton from the α-carbon. This tautomerization from the keto form to the enol form is the slow, rate-determining step of the overall reaction.[1][4][5]

-

Nucleophilic Attack by the Enol: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of electrophilic bromine (Br₂). This forms a new carbon-bromine bond at the α-position.[3][4]

-

Deprotonation: The protonated carbonyl of the intermediate is deprotonated, typically by a bromide ion or another weak base, to regenerate the carbonyl group and the acid catalyst, yielding the final α-bromo ketone product.[3][4]

Caption: Acid-catalyzed α-bromination of acetophenone via an enol intermediate.

Base-Mediated α-Bromination (Haloform Reaction)

For methyl ketones like acetophenone, base-mediated bromination leads to a different outcome known as the haloform reaction.[6][7] The reaction proceeds via an enolate intermediate and results in exhaustive halogenation at the methyl group, followed by cleavage to form a carboxylate and bromoform (B151600) (CHBr₃).

The mechanism involves:

-

Enolate Formation: A hydroxide (B78521) ion removes an acidic α-hydrogen to form a resonance-stabilized enolate.[6]

-

Nucleophilic Attack: The enolate attacks bromine, adding a bromine atom to the α-carbon.

-

Repetition: These first two steps repeat two more times, with the acidity of the remaining α-hydrogens increasing with each bromination, leading to a tri-halogenated ketone.[6]

-

Nucleophilic Acyl Substitution: A hydroxide ion attacks the electrophilic carbonyl carbon of the tri-halogenated ketone.

-

Cleavage: This results in the cleavage of the carbon-carbon bond, forming a carboxylic acid and a trihalomethyl anion (-CX₃), which is a good leaving group.

-

Proton Transfer: An acid-base reaction occurs where the carboxylic acid protonates the trihalomethyl anion to yield the final haloform product and a carboxylate anion.[6]

Because this pathway leads to cleavage rather than simple α-bromination, acidic conditions are preferred for the synthesis of α-bromoacetophenones.

Reaction Kinetics and Thermodynamics

Kinetic studies of the acid-catalyzed halogenation of ketones reveal that the reaction rate is independent of the halogen concentration.[8][9] This provides strong evidence that the formation of the enol is the rate-determining step. The reaction typically follows second-order kinetics with the following rate law:

This rate law indicates that chlorination, bromination, and iodination of a given ketone all occur at the same rate under the same conditions, as the halogen is not involved in the rate-limiting step.[8][9]

Quantitative Data

The following tables summarize key quantitative data from studies on the α-bromination and enolisation of acetophenone derivatives.

Table 1: Effect of Reaction Time and Temperature on Yield (Data for the bromination of 4-chloroacetophenone with pyridine (B92270) hydrobromide perbromide in acetic acid)

| Temperature (°C) | Time (h) | Yield (%) |

| 80 | 3 | ~66 |

| 90 | 2 | ~80 |

| 90 | 3 | >90 |

| 90 | 4 | >90 |

| 100 | 3 | ~88 |

Source: Adapted from Gao et al., BMC Chemistry (2024).[10] The optimal yield for 4-chloro-α-bromo-acetophenone was achieved at 90°C with a reaction time of 3 hours.[5]

Table 2: Thermodynamic Parameters for Enolisation

| Ketone | ΔH≠ (kcal/mol) | ΔS≠ (e.u.) |

| Acetophenone | 19.06 | -2.126 |

| p-Bromoacetophenone | 19.01 | -10.88 |

Source: Adapted from Malhotra, S. & Jaspal, D., Bulletin of Chemical Reaction Engineering & Catalysis (2013).[11] This data relates to the kinetics of the enolisation process, which is the rate-determining step in acid-catalyzed bromination.

Experimental Protocols

Careful control over reaction conditions is crucial to maximize yield and minimize side products, such as dibrominated species or aromatic bromination.[1]

General Protocol for Acid-Catalyzed α-Bromination

This protocol outlines a general procedure for the α-bromination of an acetophenone derivative.

-

Reaction Setup: Dissolve the acetophenone derivative (1 equivalent) in a suitable solvent, commonly glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[12] An acid catalyst, if different from the solvent, is added.

-

Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel. The temperature should be carefully controlled during the addition to prevent side reactions.[12][13]

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into cold water to precipitate the crude product.

-

Neutralization: If necessary, wash the organic layer or crude product with a saturated sodium bicarbonate solution to neutralize any remaining acid.[4]

-

Purification: Collect the solid product by filtration. Wash the crystals with cold water and then a minimal amount of cold ethanol (B145695) to remove impurities.[12] The product can be further purified by recrystallization, typically from ethanol.[12]

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR, melting point determination, and TLC.[1]

Specific Protocol: Synthesis of 4-chloro-α-bromo-acetophenone

This protocol is an example from a study using a safer brominating agent.[5]

-

Reagents & Setup:

-

4-Chloroacetophenone (0.77 g, 5.0 mmol)

-

Pyridine hydrobromide perbromide (1.76 g, 5.5 mmol)

-

Glacial acetic acid (20 mL)

-

A 50 mL round-bottom flask equipped with a condensing tube.[5]

-

-

Procedure:

-

Combine 4-chloroacetophenone, pyridine hydrobromide perbromide, and acetic acid in the flask.

-

Stir the reaction mixture at 90 °C.

-

Monitor the reaction progress using TLC. The optimal reaction time is approximately 3 hours.[5]

-

After completion, cool the mixture and proceed with a standard aqueous work-up and recrystallization to isolate the product.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of α-bromoacetophenone derivatives.

Caption: General experimental workflow for α-bromination of acetophenone.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. Haloform reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Bromo-4'-chloroacetophenone

Abstract

2-Bromo-4'-chloroacetophenone is a key halogenated ketone that serves as a vital intermediate in the landscape of organic synthesis and pharmaceutical development. Its bifunctional nature, featuring a reactive α-bromine atom and a substituted phenyl ring, makes it a versatile precursor for a wide range of complex molecules and active pharmaceutical ingredients (APIs). This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and characterization. A significant focus is placed on its application as a critical building block in the synthesis of drugs such as Tolvaptan, a selective vasopressin V2-receptor antagonist. Detailed experimental protocols and spectroscopic data are provided to support researchers in its practical application.

Molecular Structure and Chemical Identity

2-Bromo-4'-chloroacetophenone, also known by synonyms such as 4'-Chlorophenacyl bromide and 2-Bromo-1-(4-chlorophenyl)ethanone, is a derivative of acetophenone.[1][2] The structure consists of a 4-chlorophenyl group attached to a carbonyl carbon, which is adjacent to a brominated methyl group.

Caption: Molecular Structure of 2-Bromo-4'-chloroacetophenone.

Physicochemical and Spectroscopic Properties

The compound is typically a white to light-yellow crystalline solid and is insoluble in water.[3][4][5] Key quantitative data are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrClO | [1][2][3] |

| Molecular Weight | 233.49 g/mol | [1][2][3][6] |

| CAS Number | 536-38-9 | [1][3][6] |

| Melting Point | 93-99 °C | [3][4][6] |

| Boiling Point | 278 °C | [7] |

| Appearance | White to light yellow crystalline powder | [3][4] |

| Solubility | Insoluble in water | [4][7] |

| ¹H NMR (CDCl₃) | δ ~4.4 ppm (s, 2H, -CH₂Br), δ ~7.5-8.0 ppm (m, 4H, Ar-H) | [8] |

| ¹³C NMR | δ ~30 ppm (-CH₂Br), δ ~129-140 ppm (Ar-C), δ ~190 ppm (C=O) | [9] |

| IR (KBr, cm⁻¹) | ~1685 (C=O stretch), ~1587 (C=C aromatic stretch), ~825 (C-Cl stretch) | [10][11] |

| Mass Spectrum (m/z) | 232/234/236 (M⁺), 155/157 ([M-Br]⁺), 139 ([M-CH₂Br]⁺), 111 ([C₆H₄Cl]⁺) | [12][13] |

Experimental Protocols

Synthesis of 2-Bromo-4'-chloroacetophenone

The synthesis is a two-step process involving the Friedel-Crafts acylation of chlorobenzene (B131634) to form the precursor, 4'-chloroacetophenone (B41964), followed by α-bromination.

Caption: General workflow for the synthesis of 2-Bromo-4'-chloroacetophenone.

Methodology:

-

Step 1: Synthesis of 4'-Chloroacetophenone (Precursor)

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., carbon disulfide or dichloromethane) in a three-necked flask fitted with a reflux condenser and dropping funnel, add chlorobenzene (1.0 eq).

-

Slowly add acetic anhydride or acetyl chloride (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux for 2-3 hours until the evolution of HCl gas ceases.

-

Cool the mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 4'-chloroacetophenone, which can be purified by vacuum distillation.

-

-

Step 2: α-Bromination

-

Dissolve the purified 4'-chloroacetophenone (1.0 eq) in a suitable solvent such as glacial acetic acid or carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN.

-

Reflux the mixture for 4-6 hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture and filter off the succinimide (B58015) byproduct.

-

Wash the filtrate with water and an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the resulting crude solid by recrystallization from ethanol (B145695) or isopropanol (B130326) to obtain pure 2-Bromo-4'-chloroacetophenone.

-

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

-

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Alternatively, acquire an Attenuated Total Reflectance (ATR) spectrum on the solid sample.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of the compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

-

Inject the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program that allows for the separation of the compound from any impurities. The mass spectrometer will provide the mass-to-charge ratio of the parent ion and its fragments.

-

Applications in Drug Development: A Case Study of Tolvaptan

2-Bromo-4'-chloroacetophenone is not typically used for its own biological activity but serves as a crucial building block for more complex APIs.[3][5][14] Its most notable application is in the synthesis of Tolvaptan, an orally active, selective vasopressin V2 receptor antagonist.[5] Tolvaptan is used to treat clinically significant hypervolemic and euvolemic hyponatremia (low blood sodium levels) associated with conditions like congestive heart failure and the syndrome of inappropriate antidiuretic hormone (SIADH).[2][3]

Mechanism of Action of Tolvaptan:

The drug functions by blocking the action of arginine vasopressin (AVP), also known as antidiuretic hormone, at the V2 receptors located in the collecting ducts of the kidneys.[1][6] This antagonism prevents the translocation of aquaporin-2 (AQP2) water channels to the cell membrane, thereby reducing water reabsorption and promoting free water excretion (aquaresis) without a significant loss of electrolytes.[1][3] The net effect is an increase in serum sodium concentration.

Caption: Simplified signaling pathway of Tolvaptan's mechanism of action.

Safety and Handling

2-Bromo-4'-chloroacetophenone is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Classifications: Acute Toxicity (Oral), Skin Corrosion/Irritation, Serious Eye Damage/Irritation, and Specific Target Organ Toxicity (Single Exposure) affecting the respiratory system.[6][15]

-

GHS Pictograms: Corrosion, Warning.

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][15]

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or a face shield, and a respirator with an appropriate cartridge is mandatory.[3][15]

-

Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents and bases.[4]

-

Storage: Store in a cool, dry place in a tightly sealed container.

References

- 1. droracle.ai [droracle.ai]

- 2. Tolvaptan | C26H25ClN2O3 | CID 216237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Bromo-4'-chloroacetophenone, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. nbinno.com [nbinno.com]

- 6. What is the mechanism of Tolvaptan? [synapse.patsnap.com]

- 7. 2-Bromo-4'-chloroacetophenone(536-38-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. 4-Chloro-2'-bromoacetophenone(536-38-9) IR Spectrum [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. p-Chlorophenacyl bromide | C8H6BrClO | CID 68303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. SAMSCA® (tolvaptan) Mechanism of Action [samsca.com]

- 15. 2-溴-4′-氯苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

Spectral data interpretation for 2-Bromo-4'-chloroacetophenone (NMR, IR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for the organic compound 2-Bromo-4'-chloroacetophenone (C₈H₆BrClO). The interpretation of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data is detailed herein. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and Spectroscopic Overview

2-Bromo-4'-chloroacetophenone is a halogenated acetophenone (B1666503) derivative with the following structure:

The spectroscopic analysis of this molecule provides a detailed fingerprint of its chemical environment, confirming the presence of key functional groups and the overall molecular framework. The following sections will dissect the data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Data Presentation

The quantitative spectral data for 2-Bromo-4'-chloroacetophenone is summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.43 | Singlet | 2H | -CH₂Br |

| ~7.48 | Doublet | 2H | Ar-H (ortho to -Cl) |

| ~7.91 | Doublet | 2H | Ar-H (ortho to C=O) |

Solvent: CDCl₃. Instrument: 300 MHz or 500 MHz Bruker AC-300 or equivalent.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~30.7 | -CH₂Br |

| ~129.2 | Ar-C (ortho to -Cl) |

| ~130.2 | Ar-C (ortho to C=O) |

| ~132.8 | Ar-C (ipso to C=O) |

| ~140.4 | Ar-C (ipso to -Cl) |

| ~190.9 | C=O |

Solvent: CDCl₃.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~1685 | Strong | C=O (carbonyl) stretch |

| ~1587 | Strong | C=C (aromatic) stretch |

| ~1200 | Strong | C-C stretch |

| ~1090 | Strong | C-Cl stretch |

| ~600-800 | Strong | C-Br stretch |

Technique: KBr-Pellet or ATR-Neat.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 232/234/236 | Moderate | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peak with isotopic pattern) |

| 155/157 | High | [M - CH₂Br]⁺ |

| 139/141 | High | [C₇H₄ClO]⁺ |

| 111 | Moderate | [C₆H₄Cl]⁺ |

| 75 | Low | [C₆H₃]⁺ |

Ionization Method: Electron Ionization (EI).

Spectral Interpretation

The following is a detailed interpretation of each spectrum, correlating the observed signals with the molecular structure of 2-Bromo-4'-chloroacetophenone.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

-

Methylene (B1212753) Protons (-CH₂Br): A singlet observed at approximately 4.43 ppm corresponds to the two protons of the methylene group attached to the bromine atom. The singlet multiplicity indicates that there are no adjacent protons to couple with. The downfield shift is due to the deshielding effect of the adjacent electron-withdrawing bromine atom and carbonyl group.

-

Aromatic Protons: The aromatic region of the spectrum shows two doublets. The doublet at around 7.48 ppm is assigned to the two aromatic protons ortho to the chlorine atom. The doublet at approximately 7.91 ppm corresponds to the two aromatic protons ortho to the carbonyl group. This typical AA'BB' splitting pattern is characteristic of a 1,4-disubstituted benzene (B151609) ring.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Aliphatic Carbon (-CH₂Br): The signal at approximately 30.7 ppm is attributed to the methylene carbon atom bonded to bromine.

-

Aromatic Carbons: Four distinct signals are observed for the six aromatic carbons due to the molecule's symmetry. The signals at ~129.2 ppm and ~130.2 ppm are assigned to the protonated aromatic carbons. The two quaternary carbons (ipso-carbons) appear at ~132.8 ppm (attached to the carbonyl group) and ~140.4 ppm (attached to the chlorine atom).

-

Carbonyl Carbon (C=O): The characteristic downfield signal at ~190.9 ppm is indicative of the carbonyl carbon of the ketone.[1]

IR Spectrum Analysis

The IR spectrum is used to identify the functional groups present in the molecule.

-

Aromatic C-H Stretch: The absorptions in the range of 3000-3100 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.

-

Carbonyl (C=O) Stretch: A strong and sharp absorption band around 1685 cm⁻¹ is a definitive indication of the carbonyl group (ketone).

-

Aromatic C=C Stretch: The strong absorption at approximately 1587 cm⁻¹ is due to the carbon-carbon stretching vibrations within the aromatic ring.

-

C-Cl and C-Br Stretches: The presence of strong absorption bands around 1090 cm⁻¹ and in the 600-800 cm⁻¹ region correspond to the C-Cl and C-Br stretching vibrations, respectively.

Mass Spectrum Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum shows a cluster of peaks for the molecular ion [M]⁺ at m/z 232, 234, and 236. This isotopic pattern is characteristic of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio).

-

Fragmentation Pattern: The major fragmentation pathways involve the cleavage of the bonds adjacent to the carbonyl group.

-

The loss of the -CH₂Br radical leads to the formation of the 4-chlorobenzoyl cation at m/z 139/141.

-

The cleavage of the bond between the aromatic ring and the carbonyl group results in the 4-chlorophenyl cation at m/z 111.

-

Another significant fragmentation is the loss of a bromine radical to give a fragment at m/z 155/157.

-

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of 2-Bromo-4'-chloroacetophenone is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[2][3] The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker AVANCE spectrometer operating at a frequency of 300 MHz or 500 MHz for protons.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal of carbon atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[4][5] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Bruker Tensor 27 FT-IR spectrometer or a similar instrument.

-

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. Then, the sample pellet is placed in the sample holder, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of 2-Bromo-4'-chloroacetophenone is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: A GC-MS system, such as an Agilent GC coupled to a Mass Selective Detector (MSD), is used for the analysis. A capillary column suitable for separating aromatic compounds is employed.

-

Data Acquisition: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet. The oven temperature is programmed to ramp up to ensure good separation of the analyte. The mass spectrometer is operated in the electron ionization (EI) mode, and mass spectra are recorded over a mass range of m/z 50-300.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for the comprehensive spectral data interpretation of an organic compound like 2-Bromo-4'-chloroacetophenone.

This comprehensive guide provides a detailed analysis of the spectral data of 2-Bromo-4'-chloroacetophenone, which is crucial for its identification, purity assessment, and further application in research and development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. shimadzu.com [shimadzu.com]

- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

Reactivity of the α-Carbon in 2-Bromo-4'-chloroacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4'-chloroacetophenone, a halogenated acetophenone (B1666503) derivative, is a pivotal intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a reactive bromine atom on the α-carbon adjacent to a carbonyl group, and a chloro-substituted phenyl ring, imparts a high degree of reactivity, making it a versatile building block for the synthesis of a wide array of complex organic molecules and heterocyclic compounds. This technical guide provides a comprehensive overview of the reactivity of the α-carbon in 2-Bromo-4'-chloroacetophenone, detailing its synthesis, key reactions, and applications, with a focus on providing actionable data and protocols for laboratory use.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 2-Bromo-4'-chloroacetophenone is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrClO | [1] |

| Molecular Weight | 233.49 g/mol | [1] |

| CAS Number | 536-38-9 | [2] |

| Appearance | White to off-white crystalline powder or crystals | [3] |

| Melting Point | 93-96 °C | [4] |

| Solubility | Insoluble in water. | [5] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.94 (d, J = 5.72 Hz, 2H), 7.48 (d, J = 5.76 Hz, 2H), 4.41 (s, 2H).[6]

-

¹³C NMR: The chemical shifts are available in various databases and can be used for structural confirmation.

-

IR Spectrum: Conforms to the structure, showing characteristic peaks for the carbonyl group and aromatic ring.

-

Mass Spectrum: The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.

Synthesis of 2-Bromo-4'-chloroacetophenone

The most common method for the synthesis of 2-Bromo-4'-chloroacetophenone is the α-bromination of 4'-chloroacetophenone. Several brominating agents can be employed, with pyridine (B92270) hydrobromide perbromide in acetic acid being a safe and efficient option.[6]

Experimental Protocol: α-Bromination of 4'-chloroacetophenone

Materials:

-

4-Chloroacetophenone (0.77 g, 5.0 mmol)

-

Pyridine hydrobromide perbromide (1.76 g, 5.5 mmol)

-

Acetic acid (20 mL)

-

50 mL round-bottom flask

-

Condensing tube

-

Stirring apparatus

Procedure:

-

Combine 4-chloroacetophenone, pyridine hydrobromide perbromide, and acetic acid in a 50 mL round-bottom flask equipped with a condensing tube.

-

Stir the reaction mixture at 90 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

-

The reaction is typically complete within 3 hours.[6]

-

Upon completion, the reaction mixture is worked up to isolate the product.

-

This method has been reported to yield 4-chloro-α-bromo-acetophenone with a yield of 85%.[6]

Comparison of Brominating Agents:

| Brominating Agent | Yield | Remarks |

| Pyridine hydrobromide perbromide | 85% | High efficiency under the specified conditions.[6] |

| N-Bromosuccinimide (NBS) | Low | Poor performance with mostly unreacted starting material after 3 hours.[6] |

| Cupric bromide | ~60% | Moderate yield.[6] |

Reactivity of the α-Carbon: Key Reactions and Mechanisms

The presence of the bromine atom at the α-position to the carbonyl group makes the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.

Nucleophilic Substitution Reactions

The primary mode of reactivity for 2-Bromo-4'-chloroacetophenone is the Sₙ2 reaction, where a nucleophile displaces the bromide ion.

General Reaction Scheme:

References

- 1. p-Chlorophenacyl bromide | C8H6BrClO | CID 68303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-溴-4′-氯苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Bromo-4'-chloroacetophenone, 98% 536-38-9, India 2-Bromo-4'-chloroacetophenone, 98% 536-38-9 Manufacturers, China 2-Bromo-4'-chloroacetophenone, 98% 536-38-9 Suppliers [ottokemi.com]

- 4. 2-Bromo-4 -chloroacetophenone 98 536-38-9 [sigmaaldrich.com]

- 5. 2-Bromo-4'-chloroacetophenone, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 2-Bromo-4'-chloroacetophenone: A Gateway to Novel Heterocycles and Biologically Active Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2-Bromo-4'-chloroacetophenone, a readily available α-haloketone, has emerged as a pivotal building block in organic synthesis. Its unique structural features—a reactive α-bromo group, an activated carbonyl, and a chloro-substituted phenyl ring—provide a versatile platform for the construction of a diverse array of heterocyclic compounds and other complex organic molecules. This guide explores the core applications of 2-Bromo-4'-chloroacetophenone, offering detailed experimental protocols, quantitative data summaries, and visual representations of key synthetic pathways and workflows. Its utility in the synthesis of chalcones, thiazoles, imidazoles, and pyrazoles, many of which exhibit significant pharmacological properties, underscores its importance in medicinal chemistry and drug discovery.

Core Synthetic Applications

The reactivity of 2-Bromo-4'-chloroacetophenone is primarily centered around the electrophilic nature of the carbon bearing the bromine atom and the carbonyl carbon. This dual reactivity allows for a wide range of transformations, making it a valuable precursor for various classes of organic compounds.

Synthesis of Chalcones via Claisen-Schmidt Condensation

One of the most prominent applications of 2-Bromo-4'-chloroacetophenone is in the synthesis of chalcones, which are α,β-unsaturated ketones. These compounds are of significant interest due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, is the primary method employed for this transformation.[1][2]

The reaction mechanism involves the formation of an enolate ion from 2-Bromo-4'-chloroacetophenone in the presence of a base, which then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration of the aldol (B89426) adduct yields the chalcone (B49325).[1]

Experimental Workflow: Claisen-Schmidt Condensation for Chalcone Synthesis

Caption: General workflow for the synthesis of chalcones using 2-Bromo-4'-chloroacetophenone.

Synthesis of Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole rings.[3] This reaction involves the condensation of an α-haloketone, such as 2-Bromo-4'-chloroacetophenone, with a thioamide-containing compound, most commonly thiourea (B124793) or a substituted thiourea.[3][4] The resulting 2-aminothiazole (B372263) derivatives are valuable scaffolds in medicinal chemistry, with applications as anticancer and antimicrobial agents.[5][6]

Logical Relationship: Hantzsch Thiazole Synthesis

Caption: Key components in the Hantzsch synthesis of thiazoles from 2-Bromo-4'-chloroacetophenone.

Synthesis of Imidazole (B134444) Derivatives

2-Bromo-4'-chloroacetophenone is also a key precursor for the synthesis of substituted imidazoles. One common method involves a one-pot, four-component reaction with an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions.[7][8] This approach provides an efficient and environmentally friendly route to highly functionalized imidazoles, which are important heterocyclic cores in many pharmaceuticals.[7][9] Another strategy involves the condensation with formamidine (B1211174) acetate.[9] The resulting imidazole derivatives have shown a range of biological activities, including antifungal and anticancer properties.[10]

Synthesis of Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives from 2-Bromo-4'-chloroacetophenone can be achieved through various synthetic routes. One approach involves a two-step process where the acetophenone (B1666503) is first condensed with a reagent like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone intermediate, which is then cyclized with hydrazine (B178648) to yield the pyrazole ring.[11] Pyrazoles are a significant class of heterocyclic compounds with diverse applications in agrochemicals and pharmaceuticals.[12][13]

Quantitative Data Summary

The following table summarizes quantitative data from various synthetic applications of 2-Bromo-4'-chloroacetophenone, providing a comparative overview of reaction efficiencies.

| Application | Reaction | Reactants | Catalyst/Base | Solvent | Time | Yield (%) | Reference |

| Chalcone Synthesis | Claisen-Schmidt Condensation | 4-Bromoacetophenone, Benzaldehyde | NaOH | Ethanol | 3 h | 65.29 (Solvent-free) | [14] |

| Chalcone Synthesis | Claisen-Schmidt Condensation | 4-Bromoacetophenone, 4-Chlorobenzaldehyde | NaOH | Ethanol | 3 h | - | [15] |

| Thiazole Synthesis | Hantzsch Synthesis | α-Bromo-4-cyanoacetophenone, Thiosemicarbazones | - | - | - | 66-79 | [5] |

| Imidazole Synthesis | Four-component reaction | 2-Bromoacetophenone, Aldehyde, Primary amine, Ammonium acetate | - | Solvent-free | 2 h | 80-96 | [7] |

| Imidazole Synthesis | Condensation | α-Bromoketones, Formamidine acetate | - | Liquid Ammonia | Overnight | 37-69 | [9] |

Note: Yields can vary based on specific substrates, reaction conditions, and purification methods.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol is a generalized procedure for the synthesis of a chalcone from 2-Bromo-4'-chloroacetophenone and an aromatic aldehyde.

Materials:

-

2-Bromo-4'-chloroacetophenone (1.0 eq)

-

Substituted aromatic aldehyde (e.g., benzaldehyde) (1.0-1.2 eq)

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) (as a 10% aqueous or ethanolic solution)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Distilled water

-

Crushed ice

Procedure:

-

In a round-bottom flask, dissolve 2-Bromo-4'-chloroacetophenone (1.0 eq) in ethanol.

-

Add the desired aromatic aldehyde (1.0-1.2 eq) to the solution and stir at room temperature.

-

Slowly add the NaOH or KOH solution dropwise to the reaction mixture with constant stirring, maintaining the temperature at room temperature. An ice bath can be used if the reaction is exothermic.

-

Continue stirring the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is acidic.

-

Collect the precipitated solid (the chalcone) by vacuum filtration.

-

Wash the solid with cold distilled water until the filtrate is neutral.

-

Dry the product in a desiccator or oven at a low temperature.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the pure chalcone.[4]

Protocol 2: Synthesis of a 2-Aminothiazole Derivative

This protocol describes the synthesis of a 2-aminothiazole derivative from 2-Bromo-4'-chloroacetophenone and thiourea.

Materials:

-

2-Bromo-4'-chloroacetophenone (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol

Procedure:

-

Dissolve 2-Bromo-4'-chloroacetophenone (1.0 eq) in ethanol in a round-bottom flask.

-

Add thiourea (1.1 eq) to the solution.

-

Reflux the reaction mixture for 3-6 hours.

-

Monitor the reaction progress using TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate as the hydrobromide salt.

-

If a precipitate forms, collect it by filtration. If not, the solvent can be partially evaporated to induce crystallization.[4]

Biological Significance of Derived Compounds

The heterocyclic compounds synthesized from 2-Bromo-4'-chloroacetophenone often exhibit a wide range of biological activities, making them attractive targets for drug development.

-

Antimicrobial and Antifungal Activity: Chalcones and thiazoles derived from 2-Bromo-4'-chloroacetophenone have demonstrated significant activity against various bacterial and fungal strains.[2][16][17][18] For instance, certain substituted chalcones show good inhibition against both gram-positive and gram-negative bacteria.[2] Some novel bromo-chloro-sulfonyl derivatives have shown potent antifungal effects against Candida strains.[18][19]

-

Anticancer Activity: Thiazole derivatives synthesized using α-bromo-4-cyanoacetophenone (a related compound) have shown efficacy against HCT-116 and MCF-7 carcinoma cell lines, with some being more active than cisplatin.[5] The imidazole scaffold is also a well-known pharmacophore in anticancer drug design.[7]

Conclusion

2-Bromo-4'-chloroacetophenone stands out as a versatile and valuable reagent in organic synthesis. Its ability to readily participate in fundamental reactions like the Claisen-Schmidt condensation and Hantzsch thiazole synthesis provides straightforward access to important classes of heterocyclic compounds. The biological activities exhibited by the resulting chalcones, thiazoles, imidazoles, and pyrazoles highlight the significance of this starting material in the field of medicinal chemistry. The detailed protocols and summarized data presented in this guide aim to facilitate further research and development in the synthesis of novel, biologically active molecules based on this privileged scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. kuey.net [kuey.net]

- 4. benchchem.com [benchchem.com]

- 5. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Page loading... [wap.guidechem.com]

- 7. A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles [organic-chemistry.org]

- 8. Imidazole synthesis [organic-chemistry.org]

- 9. Facile Synthesis of Optically Active Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 11. galchimia.com [galchimia.com]

- 12. Pyrazole synthesis [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. jetir.org [jetir.org]

- 15. rjpbcs.com [rjpbcs.com]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 18. Frontiers | Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains [frontiersin.org]

- 19. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Role of 2-Bromo-4'-chloroacetophenone as a Pivotal Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4'-chloroacetophenone, a halogenated acetophenone (B1666503) derivative, stands as a cornerstone intermediate in the landscape of synthetic organic chemistry. Its intrinsic reactivity, stemming from the presence of an α-bromoketone functional group and a substituted phenyl ring, renders it a highly versatile building block for the construction of a diverse array of complex molecules. This technical guide elucidates the multifaceted role of 2-Bromo-4'-chloroacetophenone, with a particular focus on its application in the synthesis of pharmaceutical agents, including key precursors to kinase inhibitors and other bioactive heterocyclic compounds. This document provides an in-depth overview of its chemical properties, detailed experimental protocols for its utilization in key synthetic transformations, and quantitative data to support its efficacy as a chemical intermediate. Furthermore, we explore the biological significance of the downstream products by visualizing the key signaling pathways they modulate.

Chemical Profile and Properties

2-Bromo-4'-chloroacetophenone (CAS Number: 536-38-9) is a white to off-white crystalline solid.[1] Its chemical structure is characterized by a 4-chlorophenyl group attached to a bromoacetyl moiety. This unique combination of functional groups is the basis for its synthetic utility.

| Property | Value | Reference(s) |

| CAS Number | 536-38-9 | |

| Molecular Formula | C₈H₆BrClO | |

| Molecular Weight | 233.49 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 93-96 °C | |

| Purity | ≥98% |

Core Application: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

A primary and highly significant application of 2-Bromo-4'-chloroacetophenone is in the Hantzsch thiazole (B1198619) synthesis, a classic condensation reaction that provides a straightforward route to thiazole derivatives.[2][3] The reaction with thiourea (B124793) yields 2-amino-4-(4-chlorophenyl)thiazole, a crucial scaffold in medicinal chemistry.[4][5]

Hantzsch Thiazole Synthesis: A Workflow

The synthesis of 2-amino-4-(4-chlorophenyl)thiazole from 2-Bromo-4'-chloroacetophenone and thiourea is a robust and high-yielding reaction. The general workflow is depicted below.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-amino-4-(4-chlorophenyl)thiazole.

Materials:

-

2-Bromo-4'-chloroacetophenone (1 mmol)

-

Thiourea (1.2 mmol)

-

Ethanol (B145695) (5 mL)

-

Sodium bicarbonate solution (5%)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-Bromo-4'-chloroacetophenone (1 mmol) and thiourea (1.2 mmol) in ethanol (5 mL).[2]

-

Heat the reaction mixture to reflux and maintain for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing 20 mL of 5% sodium bicarbonate solution and stir.[2]

-

Collect the resulting precipitate by vacuum filtration through a Büchner funnel.

-

Wash the filter cake with cold deionized water.

-

Purify the crude product by recrystallization from hot ethanol to yield pure 2-amino-4-(4-chlorophenyl)thiazole.[2]

Quantitative Data and Characterization

The synthesis of 2-amino-4-(4-chlorophenyl)thiazole is consistently high-yielding, with reported yields often exceeding 90%.

| Parameter | Value | Reference(s) |

| Yield | 95% | [4] |

| Melting Point | 169-171 °C | [4][5] |

| Appearance | Off-white powder | [4] |

Spectroscopic Data:

-

IR (KBr, cm⁻¹): 3438, 3284 (NH₂ stretching), 1615 (C=N stretching), 1533 (aromatic C=C stretching), 831 (C-Cl stretching).[4]

-

¹H NMR (DMSO-d₆, δ ppm): 7.85 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H), 7.15 (s, 2H, NH₂), 6.85 (s, 1H, thiazole C5-H). (Note: Specific shifts can vary slightly based on solvent and instrument).[4]

-

Mass Spectrum (m/z): 210 [M]⁺ (100%), 168, 133, 123, 89.[4]

Role as a Precursor to Kinase Inhibitors

The 2-aminothiazole (B372263) scaffold, readily synthesized from 2-Bromo-4'-chloroacetophenone, is a privileged structure in the design of protein kinase inhibitors.[6][7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] Thiazole-based molecules have been successfully developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), HER2, and Aurora kinases.[6][8]

EGFR/HER2 Signaling Pathway

EGFR and HER2 are receptor tyrosine kinases that, upon activation by growth factors, initiate a cascade of downstream signaling events that promote cell proliferation, survival, and migration. In many cancers, these pathways are constitutively active, driving tumor growth. Thiazole-based inhibitors can block the ATP-binding site of these kinases, thereby inhibiting their activity.

Quantitative Activity of Thiazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activity (IC₅₀ values) of some thiazole derivatives, which can be synthesized from precursors like 2-amino-4-(4-chlorophenyl)thiazole, against key cancer-related kinases.

| Compound Type | Target Kinase | IC₅₀ (µM) | Reference(s) |

| Phenyl-imidazo[2,1-b]thiazole derivative | EGFR | 0.122 | [8] |

| Phenyl-imidazo[2,1-b]thiazole derivative | HER2 | 0.078 | [8] |

| Thiazole-based derivative | DHFR | 0.123 | [8] |

| Phenylsulfonyl-thiazole derivative | B-RAFV600E | 0.0231 | [7] |

Relevance to Tolvaptan Synthesis

2-Bromo-4'-chloroacetophenone is also a key starting material for the synthesis of intermediates used in the production of Tolvaptan. Tolvaptan is a selective vasopressin V2 receptor antagonist used to treat hyponatremia. While a direct, one-pot synthesis is not typical, the core structure derived from 2-Bromo-4'-chloroacetophenone is incorporated into the final drug molecule through a multi-step synthetic route.

Vasopressin V2 Receptor-cAMP Signaling Pathway

Tolvaptan exerts its therapeutic effect by blocking the vasopressin V2 receptor in the renal collecting ducts. This prevents the binding of arginine vasopressin (AVP), thereby inhibiting the adenylyl cyclase-mediated production of cyclic AMP (cAMP). The reduction in cAMP levels leads to a decrease in the insertion of aquaporin-2 water channels into the apical membrane of the collecting duct cells, resulting in increased water excretion and a rise in serum sodium concentration.

Conclusion

2-Bromo-4'-chloroacetophenone is an indispensable chemical intermediate with broad applications in organic synthesis, particularly in the pharmaceutical industry. Its ability to readily undergo cyclocondensation reactions, such as the Hantzsch thiazole synthesis, provides efficient access to privileged heterocyclic scaffolds. These scaffolds are paramount in the development of targeted therapies, including potent kinase inhibitors for cancer treatment. Furthermore, its role as a precursor in the synthesis of complex drug molecules like Tolvaptan underscores its strategic importance in drug discovery and development. The detailed protocols, quantitative data, and pathway visualizations provided in this guide highlight the significant and versatile role of 2-Bromo-4'-chloroacetophenone, making it a molecule of high interest to researchers and scientists in the field.

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. nanobioletters.com [nanobioletters.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-アミノ-4-(4-クロロフェニル)チアゾール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Risks: A Technical Guide to the Safe Handling of 2-Bromo-4'-chloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety precautions and handling guidelines for 2-Bromo-4'-chloroacetophenone (CAS No. 536-38-9). Intended for professionals in research and drug development, this document synthesizes critical safety data, outlines detailed handling protocols, and offers visual workflows to mitigate risks associated with this hazardous chemical.

Hazard Identification and Classification

2-Bromo-4'-chloroacetophenone is classified as a hazardous substance and requires careful handling to avoid severe health effects. It is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] It is also a lachrymator, meaning it can cause tearing. Inhalation may lead to respiratory tract irritation with possible burns.[1]

GHS Hazard Statements:

The primary routes of exposure are dermal contact, inhalation of dust, and eye contact.[1]

Quantitative Safety Data

The following tables summarize the key quantitative data available for 2-Bromo-4'-chloroacetophenone.

Table 1: Toxicological Data

| Parameter | Value | Species | Route | Source |

| LD50 | > 2 g/kg | Mouse | Oral | Fisher Scientific |

No specific dermal LD50 or inhalation LC50 data has been found in the public domain.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C8H6BrClO | ChemicalBook, Sigma-Aldrich |

| Molecular Weight | 233.49 g/mol | ChemicalBook, Sigma-Aldrich |

| Appearance | White to off-white crystalline powder or solid | Ottokemi |

| Melting Point | 93-96 °C | Sigma-Aldrich, Ottokemi |

| Solubility | Insoluble in water | Thermo Scientific Chemicals |

| Stability | Stable under recommended storage conditions | Thermo Scientific Chemicals |

Experimental Protocols: Safe Handling and Personal Protection

Adherence to strict experimental protocols is paramount when working with 2-Bromo-4'-chloroacetophenone. The following methodologies are based on best practices for handling hazardous chemical powders.

Engineering Controls

-

Ventilation: All handling of 2-Bromo-4'-chloroacetophenone powder, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The following table outlines the required equipment.

Table 3: Personal Protective Equipment (PPE) Requirements

| Body Part | Equipment | Standard/Specification |

| Eyes/Face | Tight-sealing safety goggles and a face shield.[1][3] | OSHA 29 CFR 1910.133 or European Standard EN166. |

| Skin | Chemical-resistant gloves (e.g., nitrile, inspect before use) and a lab coat. Wear appropriate protective clothing to prevent skin exposure.[1][2][5] | --- |

| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[1][2] | --- |

Weighing and Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Line the work surface with absorbent, disposable bench paper.

-

Aliquotting:

-

Don all required PPE as specified in Table 3.

-

Place a tared, sealed container on the balance inside the fume hood.

-

Carefully transfer the desired amount of 2-Bromo-4'-chloroacetophenone to the container, minimizing dust generation.

-

Securely close the container before removing it from the balance.

-

-

Cleaning: After handling, decontaminate the work surface and any equipment used. Dispose of contaminated bench paper and gloves as hazardous waste. Wash hands thoroughly with soap and water.

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure.

Table 4: First Aid Measures

| Exposure Route | Action |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Storage and Disposal

-

Storage: Store 2-Bromo-4'-chloroacetophenone in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[1] It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1]

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste.[1]

Visualized Workflows

The following diagrams, created using the DOT language, illustrate key safety workflows.

Caption: Hazard Response Workflow for 2-Bromo-4'-chloroacetophenone Exposure.

Caption: Step-by-step workflow for the safe handling of 2-Bromo-4'-chloroacetophenone.

References

- 1. 2-Bromo-4'-chloroacetophenone(536-38-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 2-Bromo-4'-chloroacetophenone, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. p-Chlorophenacyl bromide | C8H6BrClO | CID 68303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. beta.lakeland.edu [beta.lakeland.edu]

A Technical Guide to the Solubility of 2-Bromo-4'-chloroacetophenone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-bromo-4'-chloroacetophenone, a key intermediate in pharmaceutical synthesis. Understanding its solubility is crucial for optimizing reaction conditions, purification processes like recrystallization, and formulation development. This document outlines qualitative solubility in various common organic solvents, presents a detailed experimental protocol for quantitative solubility determination, and illustrates the experimental workflow.

Core Concepts in Solubility

The solubility of a solid compound in a solvent is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. The molecular structure of 2-bromo-4'-chloroacetophenone, featuring a polar carbonyl group and halogen substituents on an aromatic ring, suggests it will exhibit a range of solubilities in common organic solvents. It is known to be insoluble in water[1].

Qualitative Solubility Data

While specific quantitative solubility data for 2-bromo-4'-chloroacetophenone is not extensively published, a qualitative understanding can be derived from its chemical structure and general principles of organic chemistry. The following table summarizes the expected solubility in a range of common organic solvents.

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Halogenated | Carbon Tetrachloride | Soluble | A study has indicated that crystals of 2-bromo-4'-chloroacetophenone can be grown from carbon tetrachloride, implying solubility[2]. |

| Ketones | Acetone (B3395972) | Soluble | The ketone functional group in acetone is similar to that in the solute, following the "like dissolves like" principle[3]. |

| Esters | Ethyl Acetate | Soluble | Similar polarity to the solute. |

| Ethers | Diethyl Ether | Moderately Soluble | Lower polarity than ketones and esters may lead to slightly lower solubility. |

| Alcohols | Methanol, Ethanol | Moderately Soluble | The polar hydroxyl group can interact with the solute, but the overall polarity difference might limit high solubility. |

| Hydrocarbons | Toluene, Hexane | Sparingly Soluble to Insoluble | The non-polar nature of these solvents makes them poor solvents for the relatively polar solute. |